Divergent Hydrogen-Bond Acceptor Capacity Between Pyridine-3-sulfonamide and Thiophene-2-sulfonamide Analogs
The target compound's pyridine-3-sulfonamide group provides an additional hydrogen-bond acceptor (the pyridine sp2 nitrogen) compared to the commonly available thiophene-2-sulfonamide analog N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide . In pyridazinylsulfonamide-based KMO inhibitors, the introduction of a pyridine nitrogen as a hydrogen-bond acceptor was critical for achieving sub-micromolar potency and brain penetration [1]. While direct target-specific data for this exact compound is limited, this structural feature is a known determinant of target engagement in sulfonamide-based enzyme inhibitors, providing a plausible basis for differential binding kinetics and selectivity that would not be replicated by the thiophene analog .
| Evidence Dimension | Hydrogen-bond acceptor count and topology |
|---|---|
| Target Compound Data | Total HBA = 7; includes pyridine N (sp2) and sulfonamide oxygens |
| Comparator Or Baseline | Thiophene-2-sulfonamide analog: Total HBA = 6; lacks pyridine N, replaced by thiophene S (weak HBA) |
| Quantified Difference | Net change of +1 strong H-bond acceptor; altered geometry of acceptor site |
| Conditions | In silico structural comparison based on molecular formula C15H14N4O3S2 vs. C14H13N3O3S3 |
Why This Matters
Altered hydrogen-bonding capacity directly impacts binding mode and target selectivity, making the compounds non-interchangeable for assay development or SAR studies.
- [1] Kimura, H., et al. (2021). N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorg. Med. Chem. Lett., 33, 127753. View Source
